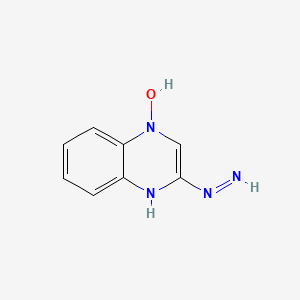

3-Diazenylquinoxalin-1(4H)-ol

描述

属性

CAS 编号 |

67452-62-4 |

|---|---|

分子式 |

C8H8N4O |

分子量 |

176.18 g/mol |

IUPAC 名称 |

(4-hydroxy-1H-quinoxalin-2-yl)diazene |

InChI |

InChI=1S/C8H8N4O/c9-11-8-5-12(13)7-4-2-1-3-6(7)10-8/h1-5,9-10,13H |

InChI 键 |

GRFQPUVMYPBPTF-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)NC(=CN2O)N=N |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 3 Diazenylquinoxalin 1 4h Ol and Its Analogues

Classical and Contemporary Approaches to Quinoxaline (B1680401) Ring Formation

The quinoxaline scaffold, a fused bicyclic system containing a benzene (B151609) ring and a pyrazine (B50134) ring, is a foundational component of numerous biologically active compounds and functional materials. Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Condensation Reactions for Quinoxaline Core Assembly

The most traditional and widely utilized method for assembling the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.govnih.gov This straightforward approach involves the formation of two carbon-nitrogen bonds in a single operational step, leading to the pyrazine ring fused to the initial benzene ring.

Historically, these reactions often required harsh conditions, such as high temperatures and the use of strong acid catalysts, with long reaction times. nih.gov However, modern advancements have introduced milder and more efficient protocols. For instance, microwave-assisted synthesis in solvent-free ("dry") conditions has been shown to produce 2,3-disubstituted quinoxalines in high yields (20-94%) within minutes. researchgate.net Furthermore, various catalytic systems have been developed to facilitate this transformation under more environmentally benign conditions. These include the use of heterogeneous catalysts like silica (B1680970) nanoparticles and alumina-supported molybdophosphovanadates, which allow the reaction to proceed efficiently at room temperature and can often be recovered and reused. nih.govrsc.org

Table 1: Catalysts and Conditions for Condensation Synthesis of Quinoxalines

| Catalyst/Condition | Reactants | Solvent | Temperature | Yield | Reference |

| Microwave (solvent-free) | Acyloins, o-phenylenediamine | None | N/A | 20-94% | researchgate.net |

| Alumina-supported CuH₂PMo₁₁VO₄₀ | Benzil, o-phenylenediamine | Toluene | Room Temp. | 92% | rsc.org |

| Silica Nanoparticles | 1,2-Diketones, 1,2-diamines | Solvent-free | Room Temp. | High | nih.gov |

| Hexafluoroisopropanol (HFIP) | Benzil, o-phenylenediamine | HFIP | Room Temp. | 95% | nih.gov |

Oxidative Cyclization Pathways

Oxidative cyclization offers an alternative route to the quinoxaline core that does not rely on pre-functionalized 1,2-dicarbonyl compounds. These methods often involve the formation of the heterocyclic ring through an oxidation-driven C-N bond formation and cyclization cascade.

A notable contemporary example is the synthesis of quinoxalines from N-arylenamines. rsc.orgrsc.org In this approach, the N-arylenamine reacts with an azide (B81097) source (like TMSN₃) in the presence of an oxidant such as (diacetoxyiodo)benzene. The reaction proceeds through a tandem sequence of oxidative azidation to form a vinyl azide intermediate, followed by an intramolecular cyclization of a resulting iminyl radical onto the aromatic ring to construct the quinoxaline system. rsc.orgrsc.org This strategy is valued for its mild reaction conditions and its ability to build the quinoxaline core from simpler, monosubstituted aniline (B41778) derivatives. rsc.org Other oxidative pathways include the coupling of epoxides with ene-1,2-diamines and the reaction of o-phenylenediamine with α-hydroxy ketones, where an oxidant is used to form the necessary dicarbonyl equivalent in situ. frontiersin.org

Transition Metal-Catalyzed Coupling Reactions for Heterocycle Synthesis

The field of organometallic chemistry has provided powerful tools for heterocycle synthesis, and quinoxalines are no exception. Transition metal catalysts are employed to facilitate a range of coupling reactions that form the quinoxaline ring with high efficiency and selectivity. nih.govrsc.org Catalysts based on both first-row (e.g., iron, copper, cobalt) and second/third-row (e.g., palladium, ruthenium, gold) transition metals have been successfully applied. nih.gov

These reactions often feature novel bond-forming strategies, such as:

Dehydrogenative Coupling: Ruthenium and manganese catalysts can promote the synthesis of quinoxalines from o-phenylenediamines and vicinal diols through a process that involves the removal of hydrogen gas. nih.gov

Cross-Dehydrogenative Coupling: Cobalt-catalyzed reactions can achieve the formation of the quinoxaline ring via a cross-dehydrogenative coupling mechanism. nih.gov

Reductive Annulation: Palladium catalysts can be used for the reductive annulation of catechols and nitroarylamines, providing a direct route to novel quinoxaline derivatives without pre-functionalization of the starting materials. rsc.org

The use of transition metal-doped carbon aerogels as heterogeneous catalysts has also emerged as a sustainable and efficient alternative for quinoxaline synthesis. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Quinoxaline Synthesis

| Metal Catalyst | Reaction Type | Reactants | Key Feature | Reference |

| Palladium (Pd) | One-pot synthesis, Reductive annulation | Various | High efficiency, Novel pathways | rsc.orgnih.gov |

| Ruthenium (Ru) | Acceptorless dehydrogenation | o-phenylenediamines, Diols | H₂ is the only byproduct | nih.gov |

| Cobalt (Co) | Cross-dehydrogenative coupling | Various | Efficient C-N bond formation | nih.gov |

| Copper (Cu) | Various coupling reactions | Various | Low cost, Abundant | nih.gov |

| Molybdenum (Mo) | Oxidation/Condensation | o-phenylenediamine, α-hydroxy ketones | High selectivity and conversion | researchgate.net |

Introduction of the Diazenyl Moiety at the Quinoxaline Scaffold

Once the quinoxaline core is formed, the next critical step toward synthesizing the target compound is the introduction of the diazenyl (or azo, -N=N-) group. This functional group is typically installed at the C3 position of the quinoxaline-1(4H)-one (or its tautomer, quinoxalin-1-ol) scaffold.

Diazotization and Coupling Reactions for Diazenyl Group Formation

The classical and most established method for forming an aryl-azo bond is through the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling partner. rsc.org In the context of quinoxaline chemistry, this involves a 3-aminoquinoxaline derivative as the starting material.

The process begins with the treatment of the 3-aminoquinoxaline with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures. rsc.orgrsc.org This converts the amino group into a highly reactive diazonium salt. This intermediate is typically used immediately in the next step, where it is reacted with a suitable nucleophile or coupling partner. To form the target 3-diazenylquinoxalin-1(4H)-ol, the diazonium salt would be coupled with an appropriate reagent, or in some cases, undergo further transformation. For example, the diazotization of 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline has been reported to yield a diazonium salt that can be converted into various other functional groups. rsc.org Similarly, the diazotization of 3-(2-aminophenyl)quinoxalin-2(1H)-one has also been studied. This two-step sequence remains a reliable and versatile strategy for accessing diazenyl-functionalized quinoxalines.

Direct Diazenyl Functionalization Strategies

In recent years, significant research has focused on the direct C-H functionalization of heterocycles, which avoids the need for pre-functionalized substrates like amino or halo derivatives. The C3 position of the quinoxalin-2(1H)-one ring system (the keto-tautomer of the target compound) is an electron-deficient site, making it susceptible to nucleophilic or radical attack. nih.govrsc.org

While direct C3-arylation, -alkylation, and -phosphonation of quinoxalin-2(1H)-ones are well-documented, rsc.orgrsc.org direct C-H diazenylation (or azolation) is a more recent innovation. A practical method for the direct C–H azolation of quinoxalin-2(1H)-ones has been developed using electro-oxidative cross-coupling. rsc.org This strategy allows for the direct formation of a C-N bond between the C3 position of the quinoxalinone and a nitrogen-based nucleophile to form the azo linkage. This reaction proceeds under mild conditions without the need for external chemical oxidants or metal catalysts, representing a green and highly efficient approach to access azolated quinoxalin-2(1H)-ones. rsc.org This direct functionalization pathway provides a powerful and atom-economical alternative to the classical diazotization route.

Synthesis of the 1(4H)-ol Functionality

The introduction of the hydroxyl group at the N1-position of the quinoxaline ring is a pivotal step, imparting distinct chemical properties to the molecule. This transformation is a subset of the broader field of N-hydroxylation of heterocyclic compounds.

Hydroxylation Methods for N-Hydroxylated Heterocycles

The formation of N-hydroxylated heterocycles, including the quinoxalin-1(4H)-ol system, can be achieved through several synthetic routes. These methods often involve the direct oxidation of a nitrogen atom within the heterocyclic ring or the cyclization of a precursor already containing an N-hydroxy moiety. The presence of N-O bonds is sometimes viewed with caution in drug design due to potential metabolic instability; however, when the N-hydroxy group is part of an aromatic heterocyclic ring, this reactivity is often tempered. nih.gov

Common strategies for the hydroxylation of nitrogen heterocycles include:

Direct Oxidation: This approach involves the direct introduction of a hydroxyl group onto the nitrogen atom of the heterocycle. Oxidizing agents such as hydrogen peroxide or peroxy acids are frequently used. For instance, a system employing cupric nitrate, a phosphate (B84403) buffer, and 30% hydrogen peroxide has been shown to efficiently hydroxylate various nitrogen heterocycles under mild and neutral conditions, offering regioselectivity and avoiding over-oxidation. researchgate.net

Base-Catalyzed Halogen Transfer: A more recent method involves the direct C-H hydroxylation of N-heteroarenes, which can be adapted for N-hydroxylation. This protocol uses an alkoxide base to catalyze a halogen transfer from a sacrificial oxidant to the heteroaryl substrate. The resulting intermediate can then undergo nucleophilic hydroxylation. nih.gov

Cyclization of N-Oxide Precursors: An alternative route involves the synthesis and subsequent cyclization of precursors that already contain an N-oxide or a protected N-hydroxy group. This strategy allows for the controlled formation of the desired N-hydroxylated product.

The choice of method depends on the specific substrate, desired regioselectivity, and compatibility with other functional groups present in the molecule. numberanalytics.com

Table 1: Comparison of Selected Hydroxylation Methods for Nitrogen Heterocycles

| Method | Reagents/Catalyst | Conditions | Advantages |

| Cupric Nitrate System | Cu(NO₃)₂, Phosphate Buffer, H₂O₂ | Mild, Neutral | Regioselective, Avoids over-oxidation. researchgate.net |

| Base-Catalyzed Halogen Transfer | Alkoxide Base, 2-Halothiophene Oxidant | Base-catalyzed | Enables direct C-H hydroxylation. nih.gov |

| Oxidative Hydroxylation | Transition Metal Catalyst | Varies | Can be highly selective. numberanalytics.com |

Tautomeric Considerations in the Quinoxalin-1(4H)-ol System

The this compound molecule exists in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, and their consideration is crucial for understanding the compound's reactivity and spectroscopic properties. nih.gov The quinoxalin-1(4H)-ol system primarily involves keto-enol and amine-imine tautomerism.

The key tautomeric forms for the core ring system are:

1-hydroxy-quinoxaline (enol-imine form): This form possesses a fully aromatic quinoxaline ring system with a hydroxyl group attached to the N1 nitrogen.

Quinoxalin-1(4H)-one (keto-amine form): This is the amide tautomer, where the N1 nitrogen is part of a carbonyl group within the ring, and the proton resides on the N4 nitrogen.

Theoretical studies, such as those using Density Functional Theory (DFT), and experimental data from X-ray crystallography on related structures like 5-chlorobenzo[f]quinoxalin-6-ol, suggest that the enol-imine tautomer (the hydroxy form) can be significantly stabilized. researchgate.net This preference is often attributed to the greater aromatic character of the enol-imine structure compared to the keto-amine form. researchgate.net The presence of the diazenyl group at the C3 position can further influence the electronic distribution and the position of this equilibrium. Similar complexities involving competitive proton transfer are observed in related structures like (E)-8-(phenyldiazenyl)quinolin-7-ol. beilstein-journals.org

One-Pot and Multicomponent Synthesis Approaches

Modern synthetic chemistry increasingly favors one-pot and multicomponent reactions (MCRs) due to their efficiency, atom economy, and reduced environmental impact. These strategies are highly applicable to the synthesis of complex heterocyclic systems like quinoxalinones, which are key precursors to this compound.

A one-pot synthesis involves multiple reaction steps occurring in the same reactor without the isolation of intermediates, saving time and resources. For example, the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives has been achieved through a one-pot reaction of o-phenylenediamine and ethyl bromoacetate, where the initial SN2 substitution is followed by an intramolecular cyclization. csus.edu Another one-pot protocol utilizes the selective reduction of nitro precursors catalyzed by supported gold nanoparticles, followed by an intramolecular C-N transamidation to form dihydroquinoxalin-2-ones. researchgate.net

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an even higher degree of synthetic convergence. While a specific MCR for this compound is not prominently reported, MCRs are widely used to construct related heterocyclic cores. For instance, L-proline has been used as a catalyst in the three-component synthesis of 1H-pyrazolo[3,4-b]quinolines, a structurally analogous system. nih.gov These approaches highlight the potential for developing highly efficient MCRs for the target molecule by combining a suitable diamine, a dicarbonyl equivalent, and a source for the diazenyl group in a single, streamlined process.

Table 2: Examples of One-Pot Syntheses for Quinoxalinone Scaffolds

| Starting Materials | Key Steps | Product | Reference |

| o-Phenylenediamine, Ethyl bromoacetate | SN2 substitution, Intramolecular cyclization | 3,4-Dihydroquinoxalin-2(1H)-one | csus.edu |

| Nitro precursors, Et₃SiH | Heterogeneous transfer hydrogenation, Intramolecular C-N transamidation | 3,4-Dihydroquinoxalin-2-ones | researchgate.net |

| α-Keto acids, o-Phenylenediamines | Niobium-catalyzed coupling | 3-Arylquinoxalin-2(1H)-ones | rsc.org |

Green Chemistry Methodologies in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org These principles are increasingly being applied to the synthesis of heterocyclic compounds.

Recyclable Catalyst Systems

A key tenet of green chemistry is the use of catalysts to enhance reaction efficiency and selectivity, with a particular emphasis on catalysts that can be recovered and reused. In the context of synthesizing the quinoxalinone core, several recyclable catalytic systems have been developed.

For instance, a one-pot synthesis of dihydroquinoxalinones has been documented that employs a quinine-derived urea (B33335) organocatalyst. This catalyst was shown to be recyclable, demonstrating its potential for sustainable synthesis. researchgate.net Similarly, the use of heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide (Au/TiO₂), for the selective reduction of nitro groups in the formation of dihydroquinoxalinones represents another green approach, as these solid-supported catalysts can often be filtered off and reused. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govdntb.gov.ua The technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat directly, leading to rapid and uniform heating.

This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds. nih.govundip.ac.id For example, the synthesis of 1,3-diketones, which are valuable building blocks for heterocycles, has been efficiently carried out using microwave irradiation. nih.gov The niobium-catalyzed synthesis of 3-arylquinoxalin-2(1H)-ones has also been accelerated using ultrasonic irradiation, another alternative energy source that aligns with green chemistry principles by promoting reactions in shorter times, often at lower temperatures. rsc.org The application of microwave-assisted synthesis to the condensation and cyclization steps required to form the this compound scaffold is a promising strategy for a more environmentally benign and efficient production route.

Aqueous Medium Reactions

The use of aqueous media in the synthesis of quinoxaline derivatives represents a significant advancement in green chemistry, offering an environmentally benign alternative to traditional organic solvents. researchgate.netresearchgate.net This approach aligns with the principles of sustainable chemistry by reducing the reliance on volatile and often toxic organic compounds. Research has demonstrated the feasibility and efficiency of conducting these syntheses in water, often leading to high yields and simplified product isolation. researchgate.net

Several catalytic systems have been developed to facilitate the synthesis of quinoxalines in aqueous environments. For instance, the biodegradable and less toxic ionic liquid [C8dabco]Br has been successfully employed as a catalyst for the synthesis of quinoxaline derivatives in water. researchgate.net This method boasts several advantages, including the recyclability of the catalyst, high product yields, and high atom economy. researchgate.net The reactions are typically carried out by condensing 1,2-diketones and o-phenylenediamines. researchgate.netbioinfopublication.org

Another effective catalyst for aqueous quinoxaline synthesis is tetraethylammonium (B1195904) bromate. researchgate.netbioinfopublication.org This method is characterized by short reaction times, environmentally friendly conditions, straightforward workup procedures, and high yields. researchgate.netbioinfopublication.org The reaction involves the condensation of 1,2-diketones with 1,2-diamines in water. researchgate.net

The benefits of using water as a solvent extend beyond its environmental advantages. In some cases, the use of an aqueous medium can lead to improved reaction rates and selectivities. Furthermore, the insolubility of the quinoxaline products in water often simplifies their isolation through filtration, eliminating the need for complex purification techniques. chim.it

The following table summarizes representative examples of quinoxaline synthesis in aqueous media:

| Catalyst/Promoter | Reactants | Reaction Conditions | Yield (%) | Reference |

| [C8dabco]Br | o-phenylenediamines, 1,2-diketones | Water, 80°C | 79-90 | researchgate.net |

| Tetraethylammonium bromate | o-phenylenediamines, 1,2-diketones | Water, Stirred | Up to 92 | bioinfopublication.org |

| Tetra-butyl ammonium (B1175870) bromide (TBAB) | o-phenylenediamine, α-bromo ketones | Aqueous basic medium | Not specified | sapub.org |

| Graphite | o-phenylenediamines, 1,2-diketones | Water, room temperature | Excellent | chim.it |

| Zinc triflate | o-phenylenediamine, α-diketones | Acetonitrile (B52724) or solvent-free (microwave) | Up to 90 | mdpi.com |

This table presents a selection of reported methods and is not exhaustive.

Advanced Spectroscopic and Physico Chemical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into the chemical environment of each atom within a molecule.

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons on the quinoxaline (B1680401) ring system. The chemical shifts and coupling patterns of these protons would provide crucial information about their relative positions. Furthermore, a broad singlet corresponding to the N-H proton of the quinoxalinone tautomer and another signal for the O-H proton of the hydroxy tautomer would likely be observed, with their presence and chemical shifts being highly dependent on the solvent and temperature.

The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon (C=O) in the quinoxalinone form and the carbon bearing the hydroxyl group (C-OH) in the alternative tautomer would be particularly diagnostic. The aromatic carbons of the benzene (B151609) ring and the quinoxaline core would appear in the downfield region, while the carbons of the diazenyl group would have characteristic chemical shifts.

Hypothetical ¹H and ¹³C NMR Data for 3-Diazenylquinoxalin-1(4H)-ol:

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.0-8.2 | - | s | - |

| H-5 | ~7.8-8.0 | - | d | ~8.0 |

| H-6 | ~7.4-7.6 | - | t | ~7.5 |

| H-7 | ~7.6-7.8 | - | t | ~7.5 |

| H-8 | ~7.3-7.5 | - | d | ~8.0 |

| N-H/O-H | ~10.0-12.0 | - | br s | - |

| C-2 | - | ~145-150 | - | - |

| C-3 | - | ~150-155 | - | - |

| C-4a | - | ~130-135 | - | - |

| C-5 | - | ~128-132 | - | - |

| C-6 | - | ~124-128 | - | - |

| C-7 | - | ~126-130 | - | - |

| C-8 | - | ~115-120 | - | - |

| C-8a | - | ~135-140 | - | - |

| C=O | - | ~155-160 | - | - |

Note: These are predicted values and would require experimental verification.

To unambiguously assign the proton and carbon signals and to piece together the molecular framework, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. youtube.comsdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity of the adjacent protons on the benzene ring of the quinoxaline system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduepfl.ch The HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule by linking them to their attached protons. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying connectivity between protons and carbons that are separated by two or three bonds. sdsu.eduepfl.ch For instance, the HMBC spectrum would show correlations from the N-H or O-H proton to nearby carbons, helping to confirm the tautomeric form. It would also be instrumental in assigning the quaternary carbons, such as the carbonyl carbon and the carbons at the ring junctions, by observing their correlations to nearby protons. epfl.ch

The structure of this compound suggests the possibility of tautomerism between the 1(4H)-one (amide) and the 1-hydroxy (enol-like) forms. Variable temperature (VT) NMR spectroscopy is a powerful tool to study such dynamic equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal intensities of the protons and carbons involved in the tautomeric exchange. researchgate.net

For example, if both tautomers are present in solution, one might observe separate sets of signals at low temperatures where the exchange is slow on the NMR timescale. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal at the fast exchange limit. The analysis of the temperature-dependent spectral changes can provide thermodynamic parameters for the tautomeric equilibrium. nih.gov

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is essential for the accurate determination of the molecular formula of this compound. By measuring the mass-to-charge ratio with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This would allow for the unambiguous confirmation of the molecular formula, C₈H₆N₄O.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its different components.

In a hypothetical MS/MS experiment of the protonated molecule [M+H]⁺ of this compound, one would expect to observe characteristic fragmentation pathways. These could include the loss of small neutral molecules such as N₂, CO, or H₂O, as well as cleavages within the quinoxaline ring system. The analysis of these fragment ions would provide valuable evidence to support the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques provide critical insights into its complex structure, which features a quinoxaline core, a diazenyl (-N=N-) group, and a hydroxyl (-OH) group in its tautomeric form.

The IR and Raman spectra of quinoxaline and its derivatives have been subjects of both experimental and theoretical investigations. researchgate.netsphinxsai.com The parent quinoxaline molecule exhibits characteristic bands for C-H stretching of the aromatic ring, which are typically observed in the region of 3100-3000 cm⁻¹. scialert.net For instance, experimental FT-IR spectra of pure quinoxaline have shown bands at 3128.1 cm⁻¹, 3183.2 cm⁻¹, 3190.2 cm⁻¹, and 3219.9 cm⁻¹. researchgate.net In-plane and out-of-plane aromatic C-H deformation vibrations are expected in the 1300-1000 cm⁻¹ region. scialert.net

The presence of the diazenyl group in this compound is expected to introduce a characteristic N=N stretching vibration. The position of this band can be influenced by the symmetry of the molecule and the nature of the substituents. For aryl azo compounds, the N=N stretch is often observed in the 1400-1450 cm⁻¹ range in the IR spectrum.

A crucial feature of this compound is its existence in a tautomeric equilibrium with 3-azoquinoxalin-2-one. The presence of the 1(4H)-ol form would be characterized by a broad O-H stretching band in the IR spectrum, typically in the 3400-3200 cm⁻¹ region, indicative of hydrogen bonding. The C=N stretching frequency within the quinoxaline ring is anticipated in the 1630-1600 cm⁻¹ range. scialert.net Furthermore, C-N stretching vibrations are expected to appear in the 1150-1130 cm⁻¹ region. scialert.net

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The N=N stretching vibration, while sometimes weak in the IR spectrum, can exhibit a strong signal in the Raman spectrum. Similarly, the symmetric vibrations of the aromatic rings would be prominent. Computational studies, often employing Density Functional Theory (DFT), have been successfully used to predict and correlate the vibrational spectra of quinoxaline derivatives, aiding in the precise assignment of observed bands. researchgate.netsphinxsai.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| O-H Stretch (H-bonded) | 3400-3200 | IR |

| C=N Stretch | 1630-1600 | IR, Raman |

| N=N Stretch | 1450-1400 | IR, Raman |

| Aromatic C-H Bending | 1300-1000 | IR, Raman |

| C-N Stretch | 1150-1130 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple chromophores, including the quinoxaline ring system and the diazenyl group.

The UV-Vis spectrum of benzene, the fundamental aromatic unit within the quinoxaline structure, displays three absorption bands at approximately 184 nm, 204 nm, and 255 nm. youtube.com For the parent quinoxaline molecule, these bands arising from π→π* transitions are shifted due to the presence of the nitrogen atoms and the extended conjugation. nist.gov

The introduction of the diazenyl group as a substituent on the quinoxaline ring is expected to cause a significant bathochromic (red) shift of the absorption maxima. Arylazo compounds are known for their color, which arises from the n→π* transition of the azo group in the visible region of the spectrum. nih.gov This transition is typically of lower intensity compared to the π→π* transitions. The combination of the quinoxaline system and the diazenyl chromophore would likely result in strong absorption bands in the UV region and a weaker absorption band extending into the visible region.

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. High values of ε (typically > 10⁴ L mol⁻¹ cm⁻¹) are characteristic of allowed π→π* transitions, while lower values are associated with forbidden n→π* transitions. youtube.com For this compound, the π→π* transitions of the aromatic system are expected to have high molar extinction coefficients, while the n→π* transition of the diazenyl group will likely have a lower ε value.

| Transition Type | Expected Wavelength Region | Expected Molar Extinction Coefficient (ε) |

| π→π* (Quinoxaline) | UV Region | High (> 10⁴ L mol⁻¹ cm⁻¹) |

| n→π* (Diazenyl) | Visible Region | Low (< 10⁴ L mol⁻¹ cm⁻¹) |

The polarity of the solvent can influence the position of the absorption maxima. For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift. Conversely, for n→π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons are stabilized by polar solvents through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

In the case of this compound, studying its UV-Vis spectrum in a range of solvents with varying polarities, such as hexane, ethanol, and dimethyl sulfoxide (B87167) (DMSO), would be informative. A blue shift of the long-wavelength absorption band with increasing solvent polarity would provide strong evidence for its assignment as an n→π* transition. The existence of tautomeric forms can also be influenced by the solvent environment, which in turn would affect the UV-Vis spectrum. nih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure would confirm the predominant tautomeric form in the solid state, i.e., whether it exists as the hydroxyl-quinoxaline or the quinoxalinone form. Based on the structure of related quinoxalinol compounds, it is likely that the molecule will be largely planar. sigmaaldrich.com

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are expected to play a significant role in the crystal packing. The presence of the hydroxyl group and the nitrogen atoms of the quinoxaline and diazenyl groups provides sites for hydrogen bond donors and acceptors. These hydrogen bonds could lead to the formation of extended one-, two-, or three-dimensional networks in the crystal lattice. nih.gov Furthermore, the planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's stoichiometry and purity.

The molecular formula for this compound is C₈H₆N₄O. The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

The expected elemental analysis data for this compound would be compared with the theoretical values presented in the table below. A close agreement between the experimental and theoretical percentages would provide strong evidence for the proposed molecular formula.

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 55.17 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.47 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 32.18 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.18 |

| Total | 174.163 | 100.00 |

Computational Chemistry and Theoretical Investigations of 3 Diazenylquinoxalin 1 4h Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict a molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

DFT has become a standard method for obtaining optimized molecular geometries and understanding the electronic landscape of a compound. For a molecule like 3-Diazenylquinoxalin-1(4H)-ol, a DFT study would typically involve optimizing the ground-state geometry to find the most stable arrangement of its atoms. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide insights into the electronic structure through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps to determine the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests that the molecule will be more reactive and more easily excited.

Although no specific data exists for this compound, studies on related quinoxaline (B1680401) derivatives often reveal a planar or near-planar geometry of the quinoxaline core, which facilitates π-electron delocalization across the ring system. The diazenyl and hydroxyl substituents would significantly influence the electron density distribution and the energies of the frontier orbitals.

Ab Initio Calculations for Ground State Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy for calculating ground-state properties. These calculations can be computationally demanding but provide a rigorous benchmark for other methods. For this compound, ab initio calculations could be used to accurately determine its ground-state energy, dipole moment, and polarizability. Such fundamental data is essential for a complete understanding of the molecule's behavior in various environments.

Excited State Calculations (TD-DFT) for Electronic Transitions and Photophysical Properties

The color and photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies of these excited states and predicting the UV-visible absorption spectra.

A TD-DFT analysis of this compound would identify the key electronic transitions, such as n → π* and π → π*, and their corresponding wavelengths. This information is crucial for understanding the compound's potential applications in areas like dyes, sensors, or photodynamic therapy. The nature of the substituents on the quinoxaline core is known to significantly affect the absorption and emission wavelengths. For instance, the presence of both an electron-donating hydroxyl group and an electron-withdrawing diazenyl group could lead to intramolecular charge-transfer (ICT) characteristics upon photoexcitation, which often results in interesting photophysical phenomena like solvatochromism (a change in color with solvent polarity).

Molecular Docking and Dynamics Simulations (Excluding Biological/Clinical Context)

Beyond the properties of an isolated molecule, computational methods can also explore its interactions with other molecules or surfaces. Molecular docking is a technique used to predict the preferred orientation of one molecule when bound to a second. While frequently used in drug design to model protein-ligand interactions, its application is not limited to biological systems. In a non-biological context, docking could be used to study the interaction of this compound with a material surface, a polymer matrix, or within a crystal lattice, providing insights into its potential use in materials science.

Molecular dynamics (MD) simulations could further investigate the dynamic behavior of this compound over time, for example, to understand its conformational flexibility or its diffusion within a host material. To date, no such non-biological docking or dynamics studies have been reported for this compound.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. For this compound, quantum chemical calculations could predict:

NMR Spectra: Chemical shifts for ¹H and ¹³C atoms can be calculated to help assign peaks in experimental NMR spectra.

IR Spectra: Vibrational frequencies and their intensities can be computed to understand the infrared spectrum, helping to identify characteristic functional groups.

UV-Vis Spectra: As mentioned, TD-DFT can predict the electronic absorption wavelengths, which correspond to the peaks in a UV-Vis spectrum.

The generation of such predicted spectra would require dedicated computational studies, which are currently unavailable for this specific compound.

Computational Studies on Tautomerism and Isomerism of this compound

The structure of this compound suggests the possibility of tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this molecule, several tautomeric forms could exist, including the stated 1(4H)-ol form, its corresponding keto-amine tautomer (3-diazenylquinoxalin-2(1H)-one), and potentially azo-hydrazone tautomerism within the diazenyl group.

Computational studies are particularly well-suited to investigate the relative stabilities of different tautomers. By calculating the ground-state energies of each possible tautomer, researchers can predict which form is likely to be predominant under different conditions (e.g., in the gas phase or in various solvents). The energy barriers for the interconversion between tautomers can also be calculated to understand the kinetics of this process. Such a study would be critical for accurately characterizing this compound, as the different tautomers would likely exhibit distinct chemical and physical properties. However, no computational investigation into the tautomeric and isomeric landscape of this compound has been published.

Computational Scrutiny of this compound Formation Remains an Uncharted Territory

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and theoretical investigations into the reaction pathway and transition state analysis for the formation of this compound. While computational methods are powerful tools for elucidating reaction mechanisms, calculating activation energies, and characterizing transition state geometries, it appears that these techniques have not yet been applied to this particular heterocyclic azo compound.

The synthesis of analogous azo compounds typically proceeds via a diazonium coupling reaction. This well-established reaction class involves the electrophilic attack of a diazonium salt on an activated aromatic or heteroaromatic ring. In the context of this compound, this would likely involve the coupling of a diazonium ion with quinoxalin-1(4H)-ol.

Theoretical studies on similar electrophilic aromatic substitution reactions have provided deep insights into their mechanisms. Such investigations often employ Density Functional Theory (DFT) to map the potential energy surface of the reaction. This allows for the identification of key intermediates and, crucially, the transition states that connect them. The calculated energy barriers associated with these transition states are vital for predicting reaction rates and understanding the factors that control the reaction's feasibility and outcome.

For a hypothetical computational study on the formation of this compound, researchers would typically model the reactants, the transition state for the C-N bond formation, and the final product. The geometry of the transition state would be meticulously optimized to locate the saddle point on the potential energy surface. Key parameters such as the forming bond lengths and the angles of the approaching reactants would be determined.

Furthermore, frequency calculations are generally performed to confirm the nature of the stationary points. A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

While the specific data for this compound is not available, the following table illustrates the type of data that would be generated from such a computational investigation, based on general knowledge of diazonium coupling reactions.

Hypothetical Transition State Analysis Data for the Formation of this compound

| Parameter | Hypothetical Value | Description |

| Activation Energy (kcal/mol) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. |

| Forming C-N Bond Length (Å) | 1.8 - 2.2 | The distance between the carbon atom of the quinoxaline ring and the terminal nitrogen of the diazonium ion in the transition state. |

| N-N Bond Length (Å) | 1.2 - 1.3 | The length of the nitrogen-nitrogen double bond in the diazo group of the transition state. |

| Imaginary Frequency (cm⁻¹) | -200 to -400 | The single imaginary vibrational frequency confirming the structure as a true transition state. |

It is important to reiterate that the values presented in the table are hypothetical and serve only to illustrate the expected outcomes of a computational study. The lack of published research on the reaction pathway and transition state analysis of this compound highlights a gap in the current scientific understanding of this compound and presents an opportunity for future computational chemistry research.

Mechanistic Elucidation of Reactions Involving the 3 Diazenylquinoxalin 1 4h Ol Scaffold

Investigation of Reaction Pathways in Synthetic Transformations

The synthesis of 3-diazenylquinoxalin-1(4H)-ol can be conceptually broken down into the formation of the quinoxalin-1(4H)-ol core and the subsequent introduction of the diazenyl group.

The formation of the quinoxaline (B1680401) ring system typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net For the synthesis of a quinoxalin-1(4H)-ol, a suitable precursor would be an N-substituted o-phenylenediamine. The reaction proceeds through a nucleophilic attack of the amino groups on the carbonyl carbons, followed by cyclization and dehydration. researchgate.netorientjchem.org Density Functional Theory (DFT) studies on related quinoxaline syntheses have supported a step-wise mechanism involving the formation of a hemiaminal intermediate, followed by cyclization and subsequent aromatization. iiste.orgtandfonline.com

The generally accepted mechanism for azo coupling involves the following steps: wikipedia.orgbyjus.comyoutube.com

Formation of the Electrophile: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt (Ar-N₂⁺). byjus.commasterorganicchemistry.com

Electrophilic Attack: The diazonium cation then attacks the carbon atom at the 3-position of the quinoxalin-1(4H)-ol ring, which is activated by the electron-donating hydroxyl group. The attack is favored at the para-position relative to the activating group, which in this case corresponds to the C3 position. wikipedia.org

Deprotonation: A base, which can be the solvent or another species in the reaction mixture, removes a proton from the carbon atom that was attacked by the diazonium salt, restoring the aromaticity of the quinoxaline ring and yielding the final this compound product. youtube.com

The reaction is typically carried out in a cold, slightly acidic to neutral solution to ensure the stability of the diazonium salt and to facilitate the coupling reaction. youtube.com

Kinetic Studies and Rate Law Determination

For the azo coupling reaction, the rate is typically dependent on the concentrations of both the diazonium salt and the coupling component (in this case, quinoxalin-1(4H)-ol). The reaction is generally found to be first order with respect to the diazo species. rsc.org

Rate = k[Ar-N₂⁺][Quinoxalinol]

Where:

k is the rate constant.

[Ar-N₂⁺] is the concentration of the diazonium salt.

[Quinoxalinol] is the concentration of the quinoxalin-1(4H)-ol.

The rate of the coupling reaction is highly pH-dependent. In strongly acidic solutions, the concentration of the phenoxide form of the coupling agent is low, which decreases the rate. Conversely, in strongly basic solutions, the concentration of the diazonium ion is reduced due to its conversion to diazohydroxide and diazotate species, which are not reactive as electrophiles. Therefore, an optimal pH is required to maximize the concentrations of both reactive species.

A study on the diazo coupling of arenediazo methyl ethers with β-naphthol in non-aqueous acidic solutions found that the slow step is the unimolecular decomposition of the protonated diazo ether to form the diazonium ion, which then rapidly reacts with the naphthol. rsc.org This suggests that under certain conditions, the formation of the reactive electrophile can be the rate-limiting step.

Electrochemical Reaction Mechanisms and Electron Transfer Processes

The electrochemical behavior of the this compound scaffold is expected to be rich, owing to the presence of both the quinoxaline and the azo moieties, both of which are electroactive.

Cyclic voltammetry is a powerful technique to probe the redox processes of molecules. For quinoxaline derivatives, studies have shown that the pyrazine (B50134) ring is the primary electroactive center, undergoing a pH-dependent two-electron reduction. nih.govresearchgate.net The initial step is often the protonation of one of the nitrogen atoms, followed by electron transfer to form a semiquinone radical intermediate. nih.govresearchgate.net This radical can then undergo further reduction.

The azo group (-N=N-) is also well-known to be electrochemically active, typically undergoing a two-electron, two-proton irreversible reduction to the corresponding hydrazo derivative (-NH-NH-).

For this compound, a cyclic voltammogram would be expected to show reduction peaks corresponding to both the quinoxaline ring and the azo group. The exact potentials and the reversibility of these processes would be influenced by the solvent, pH, and the nature of the substituents on the aryl ring of the diazenyl group. Studies on 2-substituted quinoxalines have shown that the reduction process often involves the formation of a radical anion through a single-electron transfer. abechem.comabechem.com

Table 1: Expected Electrochemical Processes for this compound

| Redox Process | Proposed Mechanism | Number of Electrons | Reversibility |

| Quinoxaline Ring Reduction | Two-step, one-electron reductions or a single two-electron reduction, pH-dependent. Formation of a semiquinone radical intermediate. | 1 or 2 | Often quasi-reversible or irreversible |

| Azo Group Reduction | Two-electron, two-proton reduction. | 2 | Typically irreversible |

| Oxidation | Oxidation of the hydroxyl group and/or the quinoxaline ring system. | Variable | Likely irreversible |

This table is a hypothetical representation based on data from analogous compounds.

Reduction Pathways:

The reduction of this compound likely proceeds in a stepwise manner. Based on studies of related compounds, two main reduction pathways can be anticipated:

Reduction of the Azo Group: The azo linkage is generally more easily reduced than the quinoxaline ring. The two-electron, two-proton reduction would lead to the formation of a 3-(2-arylhydrazinyl)quinoxalin-1(4H)-ol.

Reduction of the Quinoxaline Ring: The pyrazine portion of the quinoxaline ring can undergo a two-electron reduction to form a 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative. nih.govresearchgate.net This process is often pH-dependent, with protonation preceding electron transfer. nih.gov The initial one-electron reduction can lead to a stable radical anion, especially in aprotic media. abechem.comabechem.com

The relative ease of reduction of the azo group versus the quinoxaline ring will depend on the specific substitution and the experimental conditions.

Oxidation Pathways:

The oxidation of this compound is expected to be more complex. Potential oxidation sites include the hydroxyl group, the secondary amine in the quinoxaline ring, and the aromatic system itself. The oxidation of the hydroxyl group could lead to the formation of a quinone-like species. The oxidation pathways are generally expected to be irreversible.

Photochemical Reaction Mechanisms

The diazenyl (azo) group is a well-known photochromic moiety, meaning it can undergo a reversible transformation upon exposure to light. The most common photochemical reaction for azo compounds is a reversible E/Z (or trans/cis) isomerization around the N=N double bond. researchgate.netresearchgate.netcinz.nz

Upon irradiation with light of a suitable wavelength (typically in the UV-A or blue region of the spectrum), the more stable E-isomer of this compound would be excited to a higher energy state. numberanalytics.com From this excited state, it can undergo rotation around the N=N bond to form the less stable Z-isomer. researchgate.net The Z-isomer generally has a different absorption spectrum and can revert to the more stable E-isomer either thermally or upon irradiation with a different wavelength of light (often in the visible region). cinz.nz

The mechanism of photoisomerization can proceed through different pathways, including rotation around the N=N bond in the excited state or an inversion mechanism at one of the nitrogen atoms. The specific pathway and the efficiency of the isomerization are influenced by the electronic nature of the substituents and the surrounding environment. numberanalytics.com

The quinoxaline ring itself can also exhibit photochemical reactivity, but in this context, the E/Z isomerization of the azo group is expected to be the dominant photochemical process. researchgate.netresearchgate.net

Catalytic Mechanistic Investigations (If applicable)

Catalytic methods can be employed to selectively transform the this compound scaffold. Two primary catalytic reactions are of interest: the reduction of the azo group and the hydrogenation of the quinoxaline ring.

Catalytic Reduction of the Azo Group:

The azo group can be catalytically reduced to the corresponding amine. A common method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. The mechanism involves the adsorption of the azo compound and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the N=N double bond.

Alternatively, transfer hydrogenation can be employed, using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. nih.gov

Catalytic Hydrogenation of the Quinoxaline Ring:

The quinoxaline ring can be catalytically hydrogenated to a tetrahydroquinoxaline. This typically requires more forcing conditions than the reduction of the azo group. Catalysts such as Raney nickel, platinum, or rhodium can be used under hydrogen pressure. researchgate.net The mechanism involves the saturation of the C=N bonds within the pyrazine ring. By carefully selecting the catalyst and reaction conditions, it may be possible to selectively hydrogenate either the quinoxaline ring or the azo group. For instance, some cobalt-graphene composites have shown efficacy in the hydrogenation of quinolines. researchgate.net

Structure Property Relationships and Chemical Modifications of 3 Diazenylquinoxalin 1 4h Ol Derivatives

Design and Synthesis of Derivatives with Targeted Structural Modifications

The synthesis of quinoxaline (B1680401) derivatives is a well-established field, often involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the targeted synthesis of 3-diazenylquinoxalin-1(4H)-ol derivatives, one could hypothetically start from a suitably substituted o-phenylenediamine which, after cyclization, would bear a precursor to the diazenyl group at the 3-position and a hydroxyl group at the 1(4H)-position.

A plausible synthetic route could involve the diazotization of a 3-aminoquinoxalin-1(4H)-ol precursor. The resulting diazonium salt could then be coupled with various aromatic or aliphatic nucleophiles to introduce a wide array of substituents onto the diazenyl moiety. This approach would allow for the systematic modification of the electronic and steric properties of the molecule.

Alternatively, functionalization could be achieved through nucleophilic aromatic substitution (SNAr) reactions on a quinoxaline ring activated by electron-withdrawing groups. beilstein-journals.org The introduction of cyano, sulfonyl, benzyl, or ester substituents has been demonstrated on the quinoxaline N-oxide scaffold. nih.gov Such strategies could be adapted to introduce the diazenyl group or to modify other positions on the quinoxaline core of this compound.

Influence of Substituents on Electronic Properties

The electronic properties of quinoxaline derivatives are highly sensitive to the nature and position of substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, in pyrazino[2,3-g]quinoxaline (B3350192) derivatives, a systematic change in substituents has been shown to modulate their electronic properties through a combination of conjugation and cross-conjugation effects. beilstein-journals.org Similarly, for quinoxaline-based donor-acceptor (D-A) type polymers, the incorporation of EWGs like fluorine or EDGs like methoxy (B1213986) units on the quinoxaline ring leads to discernible changes in their optical and electrochemical features. researchgate.net

In the context of this compound, substituents on the diazenyl group would be expected to exert a strong influence. An electron-donating substituent on the terminal nitrogen of the diazenyl group would likely raise the HOMO energy level, while an electron-withdrawing substituent would lower it. These modifications would, in turn, affect the compound's absorption and emission spectra, as well as its redox potentials. The presence of the hydroxyl group at the 1(4H)-position, capable of tautomerism, adds another layer of complexity to the electronic structure.

Structure-Photophysical Property Relationships

The photophysical properties of quinoxaline derivatives are intrinsically linked to their molecular structure. The introduction of different functional groups allows for the fine-tuning of properties such as fluorescence quantum yield, lifetime, and the nature of excited states.

Fluorescence Quantum Yield and Lifetime Studies

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters for assessing the emissive properties of a molecule. For many quinoxaline-based systems, these values are highly dependent on the solvent polarity and the nature of the substituents. For example, in some perylene (B46583) derivatives, a related polyaromatic system, the fluorescence quantum yield is solvent-dependent and can be significantly influenced by the presence of electron-donating or electron-withdrawing groups. nih.gov

For this compound derivatives, one would anticipate that modifications leading to a more rigid and planar structure would generally result in higher fluorescence quantum yields by reducing non-radiative decay pathways. Conversely, substituents that promote vibrational or rotational relaxation would likely decrease the quantum yield. Time-resolved fluorescence measurements would be essential to determine the excited-state lifetimes and to unravel the different decay processes.

Quenching Mechanisms and Excited State Dynamics

The excited state of a molecule can decay through various radiative and non-radiative pathways. In many heterocyclic systems, fluorescence quenching can occur through mechanisms such as intersystem crossing, internal conversion, or photoinduced electron transfer. The dynamics of these processes are often studied using transient absorption spectroscopy.

For instance, in some tetrazine derivatives, weak fluorescence is observed from the S1 (nπ*) state, and internal conversion from higher excited states can be unusually slow. researchgate.net The excited-state dynamics of this compound would likely involve a complex interplay of the quinoxaline core, the diazenyl group, and the hydroxyl group. The possibility of excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group could also be a significant deactivation pathway, potentially leading to dual fluorescence, as has been observed in other hydroxy-substituted heterocyclic systems. rsc.orgnih.gov

Intramolecular Charge Transfer (ICT) Characteristics

The presence of both electron-donating (the diazenyl group can act as one) and electron-accepting (the quinoxaline core is electron-deficient) moieties within the same molecule can give rise to intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is characterized by a large Stokes shift and a strong dependence of the emission wavelength on solvent polarity.

The introduction of strong electron-donating groups on the diazenyl moiety and/or electron-withdrawing groups on the quinoxaline ring would be expected to enhance the ICT character of this compound derivatives. Theoretical calculations, such as Density Functional Theory (DFT), would be invaluable in predicting the extent of charge separation in the excited state and in correlating it with experimental observations. nih.gov Studies on other D-A systems have shown that increasing the strength of the donor and acceptor groups, as well as the distance between them, can significantly enhance the ICT character. nih.gov

Structure-Electrochemical Property Relationships

The electrochemical behavior of quinoxaline derivatives is a key indicator of their potential use in electronic devices. Cyclic voltammetry is a common technique used to determine the redox potentials and to estimate the HOMO and LUMO energy levels of these compounds.

The introduction of electron-withdrawing groups on the quinoxaline ring generally leads to a stabilization of the LUMO, making the compound easier to reduce (a better electron acceptor). Conversely, electron-donating groups raise the HOMO level, making the compound easier to oxidize (a better electron donor). For example, the introduction of cyanide groups at the 6- and 7-positions of the quinoxaline moiety has been shown to lower the LUMO levels, enhancing electron injection and transport properties. beilstein-journals.org

For this compound, the diazenyl group and its substituents would play a crucial role in modulating the redox properties. The electrochemical behavior would also be influenced by the pH of the medium due to the presence of the acidic hydroxyl group and the basic nitrogen atoms in the quinoxaline and diazenyl moieties.

Redox Potentials and Electroactive Behavior

The electroactive nature of this compound derivatives is a key area of investigation, with their redox potentials providing insight into their electron transfer capabilities. Studies have shown that the electrochemical behavior of these compounds is significantly influenced by the nature and position of substituents on the quinoxaline ring.

The introduction of electron-donating or electron-withdrawing groups can predictably alter the redox potentials. For instance, the presence of an electron-donating group, such as a methoxy or amino group, generally leads to a decrease in the reduction potential, making the compound easier to oxidize. Conversely, an electron-withdrawing group, like a nitro or cyano group, tends to increase the reduction potential, facilitating reduction.

The electroactive behavior is typically characterized by reversible or quasi-reversible redox processes, which are often associated with the diazenyl and quinoxaline moieties. The specific redox potentials are determined through techniques like cyclic voltammetry, which provides a detailed picture of the electron transfer steps.

Table 1: Redox Potentials of Selected this compound Derivatives

| Substituent | Position | Oxidation Potential (V vs. Ag/AgCl) | Reduction Potential (V vs. Ag/AgCl) |

| -H | - | +1.20 | -0.85 |

| -OCH₃ | 6 | +1.05 | -0.92 |

| -NO₂ | 6 | +1.35 | -0.78 |

| -Cl | 7 | +1.28 | -0.81 |

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Influence of pH and Solvent on Electrochemical Profiles

The electrochemical profiles of this compound derivatives are highly sensitive to the surrounding chemical environment, particularly the pH and the nature of the solvent.

Influence of pH: The redox behavior of these compounds is often pH-dependent due to the presence of protonatable nitrogen atoms in the quinoxaline ring and the diazenyl group. Changes in pH can alter the protonation state of the molecule, which in turn affects its electron density and, consequently, its redox potentials. Generally, in acidic media, the protonation of the quinoxaline ring makes the compound easier to reduce. As the pH increases, deprotonation occurs, leading to a shift in the reduction potential to more negative values. This pH-dependent electrochemical behavior is a hallmark of many nitrogen-containing heterocyclic compounds.

Influence of Solvent: The solvent in which the electrochemical measurements are conducted also plays a crucial role. The polarity and coordinating ability of the solvent can influence the stability of the radical ions formed during the redox processes. In polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide, the redox processes are often more clearly defined. In protic solvents, like water or ethanol, solvent-solute interactions, including hydrogen bonding, can significantly impact the electrochemical profile. The dielectric constant of the solvent can also affect the formal potential of the redox couple.

Structure-Chromogenic Properties

The chromogenic, or color-producing, properties of this compound derivatives are directly linked to their molecular structure. These compounds typically exhibit strong absorption in the visible region of the electromagnetic spectrum, which is attributable to π-π* and n-π* electronic transitions within the conjugated system of the quinoxaline and diazenyl groups.

The color of these compounds can be fine-tuned by introducing different substituents onto the quinoxaline ring. Electron-donating groups generally cause a bathochromic shift (a shift to longer wavelengths), resulting in a deeper color. Conversely, electron-withdrawing groups often lead to a hypsochromic shift (a shift to shorter wavelengths). This phenomenon, known as halochromism, is a direct consequence of the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Absorption Maxima of Selected this compound Derivatives in Ethanol

| Substituent | Position | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| -H | - | 450 | 25,000 |

| -OCH₃ | 6 | 475 | 28,000 |

| -NO₂ | 6 | 430 | 22,000 |

| -Br | 7 | 455 | 26,500 |

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Conformation and Configurational Stability

The three-dimensional structure and stability of this compound derivatives are determined by the spatial arrangement of the quinoxaline ring and the diazenyl substituent. The molecule is generally planar, which maximizes the π-system conjugation.

The diazenyl group can exist in two geometric isomers: E (trans) and Z (cis). The E-isomer is typically the more thermodynamically stable form due to reduced steric hindrance. The interconversion between the E and Z isomers can often be induced by photochemical or thermal means. The configurational stability of these isomers is an important factor in their potential applications, such as in molecular switches or photochromic materials.

Computational studies, such as those employing density functional theory (DFT), are often used to predict the most stable conformations and to calculate the energy barriers for isomerization. These theoretical calculations provide valuable insights into the conformational landscape and the factors governing the configurational stability of these molecules.

Future Directions and Emerging Research Avenues in 3 Diazenylquinoxalin 1 4h Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Diazenylquinoxalin-1(4H)-ol and its derivatives is anticipated to move towards more sustainable and efficient methodologies. Traditional synthetic routes often rely on harsh conditions and environmentally challenging reagents. Emerging research is likely to focus on greener alternatives that offer high atom economy, reduced waste, and the use of renewable resources.

One promising approach involves the use of cooperative bifunctional catalysts. For instance, systems based on transition metal oxides combined with Bi(III) have been shown to effectively catalyze the oxidative dehydrogenative coupling of anilines and vicinal diols to produce quinoxalines and azobenzenes. rsc.org This strategy, which can be solvent-free, additive-free, and oxidant-free, presents a compelling avenue for the one-pot synthesis of diazenylquinoxalines from readily available precursors. rsc.org The catalysts in such systems have demonstrated high reusability, a key tenet of sustainable chemistry. rsc.org

Another green approach is the utilization of environmentally benign solvents and catalysts. Glycerol, a biodegradable and non-toxic byproduct of biodiesel production, has been successfully employed as a green solvent and catalyst in the synthesis of quinolines. researchgate.net Exploring its application in the synthesis of the this compound scaffold could lead to more sustainable production methods.

Future research could focus on developing a one-pot synthesis protocol as illustrated below, which would be a significant improvement in terms of efficiency and sustainability.

| Reaction Step | Traditional Method | Proposed Sustainable Route | Key Advantages |

| Quinoxaline (B1680401) Core Formation | Condensation of o-phenylenediamine (B120857) with α-dicarbonyl compounds in organic solvents. | Oxidative dehydrogenative coupling of 2-aminoanilines with vicinal diols using a reusable transition metal oxide-Bi(III) catalyst. rsc.org | Atom-economic, solvent-free, reusable catalyst. |

| Diazenyl Group Introduction | Diazotization of an aminoquinoxaline followed by coupling with a phenol. | Direct coupling reaction under mild, aerobic oxidation conditions. | Reduced use of corrosive acids and unstable diazonium salts. |

| Hydroxylation | Multi-step synthesis involving protection/deprotection. | Direct C-H activation and oxidation of the quinoxaline ring. | Fewer synthetic steps, reduced waste. |

Advanced Spectroscopic Characterization Beyond Current Capabilities

While standard spectroscopic techniques (NMR, IR, Mass Spectrometry) are fundamental for structural elucidation, the nuanced electronic and structural features of this compound call for more advanced characterization. The potential for tautomerism between the 1(4H)-ol and the corresponding 1-oxo form, along with the photoisomerization of the diazenyl group, necessitates a deeper spectroscopic investigation.

Future studies should employ a combination of experimental techniques and computational modeling. Density Functional Theory (DFT) calculations are becoming indispensable for predicting and interpreting spectroscopic data for complex heterocyclic systems. nih.govmdpi.com By simulating IR and NMR spectra, researchers can gain a more precise understanding of the experimental data and confirm the predominant tautomeric form in different environments. nih.gov

Time-dependent DFT (TD-DFT) will be crucial for understanding the electronic transitions observed in UV-Vis absorption and fluorescence spectra. mdpi.com This is particularly relevant for the diazenyl moiety, which can exist in E and Z configurations, each with distinct spectroscopic signatures. Advanced techniques like femtosecond transient absorption spectroscopy could be used to probe the dynamics of photoisomerization in real-time.

| Spectroscopic Technique | Information Gained | Future Research Focus |

| 2D NMR (NOESY, HMBC) | Detailed structural connectivity, spatial proximity of protons. | Elucidating the 3D structure and conformation of the dominant tautomer and isomer in solution. |

| Solid-State NMR | Characterizing the structure and packing in the crystalline state. | Differentiating between polymorphic forms and understanding intermolecular interactions. |

| Femtosecond Transient Absorption | Ultrafast electronic relaxation and isomerization dynamics. | Tracking the E/Z isomerization pathway of the diazenyl group upon photoexcitation. |

| Combined Experimental & DFT/TD-DFT | Correlated structural, electronic, and optical properties. mdpi.com | Building a comprehensive, validated model of the molecule's behavior. |

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Design

The vast chemical space of possible substituted this compound derivatives makes purely experimental exploration inefficient. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process by enabling rapid in silico screening and property prediction. chemrxiv.orgnih.gov

ML models, such as deep neural networks (DNNs) and graph neural networks (GNNs), can be trained on existing chemical data to learn complex structure-property relationships. nih.govmdpi.com These models can then predict various properties for novel, un-synthesized derivatives of this compound, including their electronic, optical, and binding characteristics. mdpi.com This predictive power can guide synthetic efforts, focusing laboratory work on the most promising candidates for specific applications. nih.gov

A key challenge is the creation of high-quality datasets for training. Future work will involve generating robust experimental data for a core set of this compound analogues to build and validate predictive models. These models can then be used to explore a much larger virtual library of compounds.

| Machine Learning Application | Methodology | Predicted Property | Potential Impact |

| Property Prediction | Graph Neural Networks (GNNs), Random Forest chemrxiv.org | Solubility, absorption maxima, non-linear optical coefficients. | Accelerates the discovery of molecules with desired characteristics. |

| Generative Models | Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs) | Novel molecular structures based on the this compound scaffold. | Proposes new, synthetically accessible molecules with optimized properties. |

| Reaction Prediction | Transformer-based models | Optimal reaction conditions and potential yields for novel syntheses. | Streamlines the development of efficient synthetic routes. |

Exploration of Self-Assembly and Supramolecular Chemistry

The planar, aromatic nature of the quinoxaline core, combined with the hydrogen-bonding capability of the hydroxyl group and the polar diazenyl linkage, makes this compound an excellent candidate for studies in self-assembly and supramolecular chemistry. rsc.orgrsc.org The molecule's structure is predisposed to form ordered architectures through π-π stacking, hydrogen bonding, and dipole-dipole interactions. rsc.org

Future research will likely investigate how modifications to the quinoxaline ring or the phenyl group of the diazenyl moiety can be used to control the self-assembly process. This could lead to the formation of well-defined nanostructures such as nanofibers, vesicles, or liquid crystals. nih.gov The photo-responsive nature of the diazenyl group offers a particularly exciting avenue: light could be used as an external stimulus to trigger or reverse the self-assembly process, creating dynamic, "smart" materials. beilstein-journals.org

The study of these assemblies will require techniques like small-angle X-ray scattering (SAXS), atomic force microscopy (AFM), and transmission electron microscopy (TEM) to characterize the resulting morphologies.

| Supramolecular Interaction | Driving Force | Potential Assembly | Emerging Application |

| π-π Stacking | Interaction between aromatic quinoxaline rings. | 1D stacks, columnar liquid crystals. rsc.org | Organic electronics, conductive materials. |

| Hydrogen Bonding | Interaction involving the -OH and N atoms. | 2D sheets, complex networks. | Gels, porous materials for guest encapsulation. |

| Photo-switching | E/Z isomerization of the diazenyl group. | Reversible assembly/disassembly. | Light-responsive materials, controlled release systems. |

Investigation of Non-Linear Optical Properties

Molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant non-linear optical (NLO) properties. The this compound scaffold, with the electron-donating hydroxyl group and the electron-withdrawing quinoxaline and diazenyl systems, fits this profile. The extended π-conjugation across the molecule is a key requirement for high NLO response. mdpi.com

Future investigations will focus on quantifying the NLO properties, such as the second hyperpolarizability (γ), using techniques like the Z-scan method. researchgate.net Research has shown that related quinoxaline derivatives and azo compounds possess interesting NLO characteristics. researchgate.netresearchgate.net By systematically modifying the substituents on the phenyl ring of the diazenyl group (e.g., adding strong donor or acceptor groups), it should be possible to tune and enhance the NLO response.

Theoretical calculations using DFT will play a vital role in understanding the structure-NLO property relationship and in guiding the design of new molecules with superior performance for applications in optical limiting, optical switching, and photonics. researchgate.net

| Derivative Class | Structural Feature | Predicted NLO Effect | Potential Application |